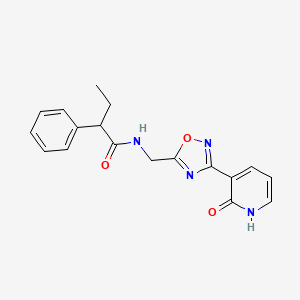

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

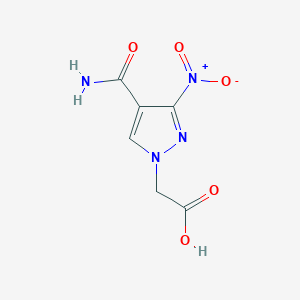

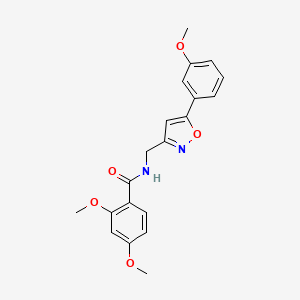

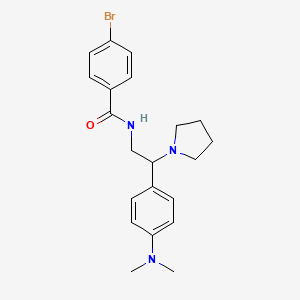

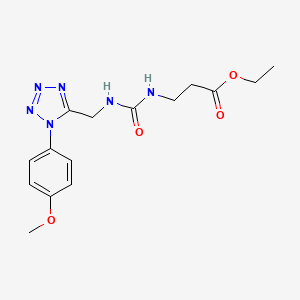

The compound is a complex organic molecule. It contains a 2-oxo-1,2-dihydropyridin-3-yl group, which is a type of heterocyclic compound . It also contains a 1,2,4-oxadiazol-5-yl group, another type of heterocycle, and a phenylbutanamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. Its reactivity would likely depend on factors like the electrophilicity of the carbonyl carbon in the amide group, or the nucleophilicity of the nitrogen atoms in the heterocycles .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an antiviral agent (Chitra et al ), an anticancer compound (Mayer et al ), and an antibacterial agent (Yadlapalli et al ). Its diverse biological activities stem from its ability to interact with specific cellular targets, making it an exciting area of study for medicinal chemists.

Organic Synthesis and Heterocyclic Chemistry

The Biginelli reaction, which produces 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidines (THPMs), involves three components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound (Kappe ). AKOS025328031 fits this framework and can be synthesized using mild conditions. Researchers continue to explore new synthetic methods for THPMs, emphasizing operational simplicity, economic viability, and selectivity (Ling et al ).

Heavy Oil Recovery

In the field of petroleum engineering, polymers play a crucial role in enhancing oil recovery. AKOS025328031 has been studied for its ability to increase heavy oil recovery by over 20% (Su et al ). Researchers face challenges in maintaining polymer viscosity during surface injection and reservoir conditions, but the success of polymer flooding in heavy oil fields (China, Turkey, and Oman) demonstrates its potential (Rani et al ).

Coordination Chemistry

Complexes involving AKOS025328031 derivatives have been explored. For instance, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone Cu(II) complexes exhibit varying biological activities based on the substituent Y (NH2, NHMe, NHEt, or NHPh) (Milović et al ). These studies highlight the compound’s versatility in coordination chemistry.

Material Science

AKOS025328031’s structure suggests potential applications in material science. Researchers have investigated its antioxidant properties (Ismaili et al ) and calcium channel inhibition (Ismaili et al ). These properties could be harnessed for developing novel materials with specific functionalities.

Selenium-Containing Compounds

AKOS025328031 contains selenium atoms, which are of interest due to their biological significance. The synthesis of selenium-containing compounds, such as diselanes, provides a platform for exploring their reactivity and potential applications (Kamali & Mohammadzadeh ).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13H,2,11H2,1H3,(H,19,24)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKPAGZQMFBCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)

![N-(4-isopropylphenyl)-2-(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-ylthio)acetamide](/img/structure/B2578767.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)